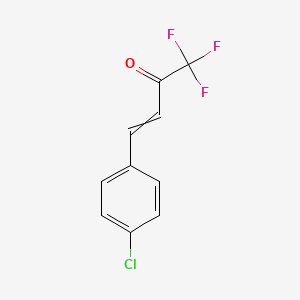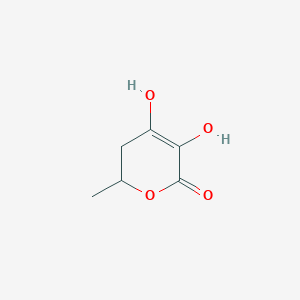
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is known for its antioxidant properties and is often formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The compound has a molecular formula of C6H8O4 and a molecular weight of 144.1253 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then acidified with acetic acid and further heated. The product is extracted using ethyl acetate (EtOAc) and purified through column chromatography (silica gel) and high vacuum distillation. Finally, the compound is recrystallized from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant activity.
作用机制
The antioxidant activity of 3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is primarily due to its ability to scavenge free radicals. The compound’s enolone structure plays a key role in its reducing abilities. The hydroxyl groups in the molecule can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3,4-Dihydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific enolone structure, which imparts strong antioxidant properties. Compared to similar compounds, it has better water solubility and a more pronounced sweet taste, making it particularly valuable in the food industry .
属性
CAS 编号 |
393171-10-3 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC 名称 |
4,5-dihydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O4/c1-3-2-4(7)5(8)6(9)10-3/h3,7-8H,2H2,1H3 |
InChI 键 |
AVCMRVILBOXJFM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=C(C(=O)O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


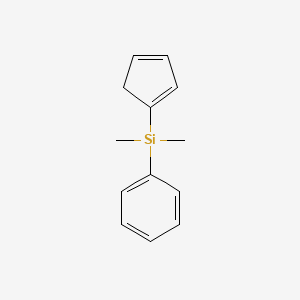
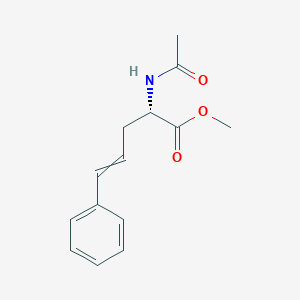
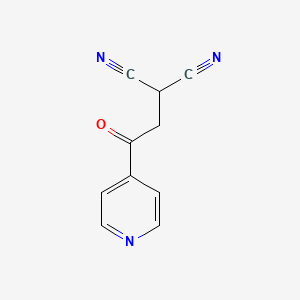
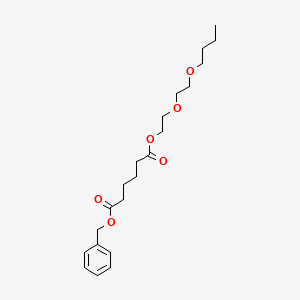
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
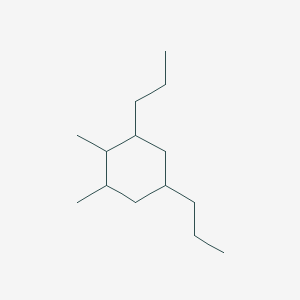
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
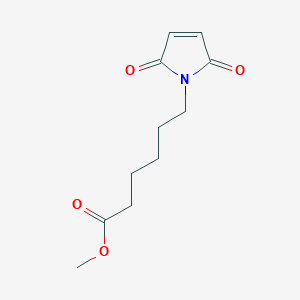
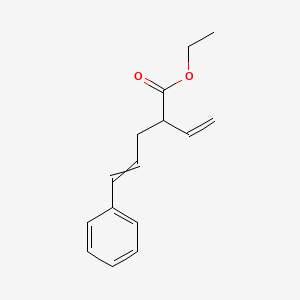
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
